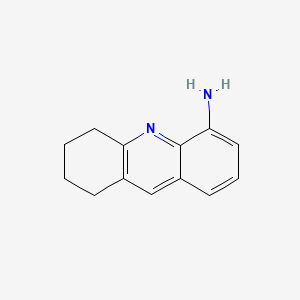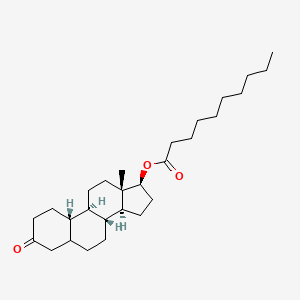
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-propoxy-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SEP 352 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SEP 352 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as oxidation or reduction, to achieve the desired chemical structure. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of SEP 352 is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The purification process may include crystallization, distillation, or chromatography to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
SEP 352 undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly employing hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involving halogenation or nitration reactions.
Common Reagents and Conditions
The reactions involving SEP 352 generally require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media at elevated temperatures.
Reduction: Performed under atmospheric or high-pressure hydrogenation conditions.
Substitution: Carried out in the presence of catalysts or under UV light to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines
科学研究应用
SEP 352 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of SEP 352 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as changes in gene expression, enzyme activity, or cellular metabolism.
相似化合物的比较
SEP 352 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include SEP 363856 and SEP 856, which share structural similarities but differ in their specific functional groups and reactivity.
属性
CAS 编号 |
33048-40-7 |
|---|---|
分子式 |
C19H26ClN3O3 |
分子量 |
379.9 g/mol |
IUPAC 名称 |
2-(2-morpholin-4-ylethyl)-6-phenyl-4-propoxypyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C19H25N3O3.ClH/c1-2-12-25-18-15-17(16-6-4-3-5-7-16)20-22(19(18)23)9-8-21-10-13-24-14-11-21;/h3-7,15H,2,8-14H2,1H3;1H |
InChI 键 |
HBBUGFSZUGXBPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
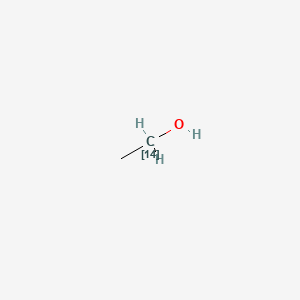
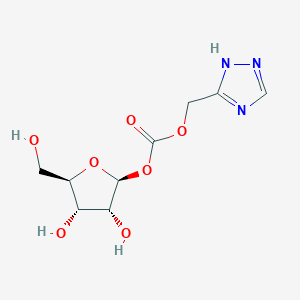
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)

![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
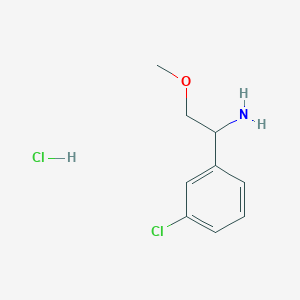
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
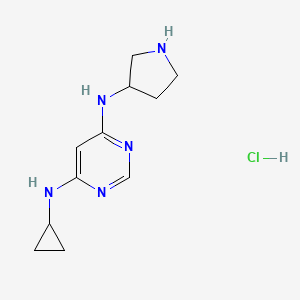
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
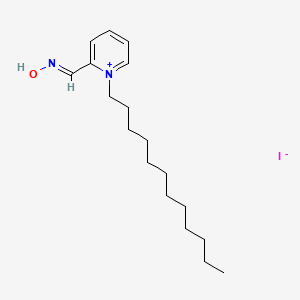
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide](/img/structure/B13824178.png)
